MRS 2211 sodium salt hydrate is a selective antagonist of the P2Y13 purinoceptor, a receptor involved in various physiological processes including neurotransmission and platelet aggregation. This compound is recognized for its high selectivity, displaying over 20-fold preference for the P2Y13 receptor compared to other purinergic receptors such as P2Y1 and P2Y12. The molecular formula of MRS 2211 sodium salt hydrate is , and it has a molecular weight of 532.67 g/mol. It is primarily utilized in pharmacological research to explore the roles of P2Y receptors in cellular signaling pathways .
MRS 2211 sodium salt hydrate was first synthesized and characterized in studies aimed at understanding purinergic signaling. The compound is commercially available from various suppliers, including BenchChem and GLP Bio, which provide detailed specifications regarding its purity and storage conditions .
The synthesis of MRS 2211 sodium salt hydrate involves several chemical reactions that utilize specific precursors. While detailed synthetic routes are proprietary, general methods include coupling reactions to form the azo linkage and subsequent modifications to introduce functional groups characteristic of the final product.
The synthesis typically employs techniques such as:
These methods are optimized to yield high-purity MRS 2211 sodium salt hydrate suitable for biological assays .
The molecular structure of MRS 2211 sodium salt hydrate can be represented by its IUPAC name: 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde sodium salt hydrate. The compound features an azo group that connects two aromatic systems, contributing to its pharmacological properties.
Key structural data includes:
MRS 2211 sodium salt hydrate participates in various biochemical assays, particularly those assessing its antagonistic effects on P2Y13 receptors. It effectively inhibits receptor-mediated responses in cell cultures, demonstrating its utility in pharmacological studies.
In experimental settings, MRS 2211 has been shown to:
MRS 2211 sodium salt hydrate functions by selectively binding to the P2Y13 receptor, preventing its activation by endogenous ligands such as adenosine diphosphate. This blockade results in altered signaling cascades that affect neurotransmitter release and cellular responses.
Research indicates that MRS 2211 exhibits a pIC50 value of 5.97 and a pA2 value of 6.3, indicating its potency as a selective antagonist for the P2Y13 receptor subtype .
MRS 2211 sodium salt hydrate is stable under recommended storage conditions and exhibits high purity levels (>98%). Its reactivity profile suggests compatibility with standard laboratory procedures involving biochemical assays .
MRS 2211 sodium salt hydrate is primarily used in scientific research to study:
Its selective nature makes it an invaluable tool for researchers exploring the pharmacological implications of purinergic receptors in various biological contexts .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3